Proparacaine

Catalog No.
S540286
CAS No.
499-67-2
M.F
C16H26N2O3
M. Wt
294.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Proparacaine

CAS Number

499-67-2

Product Name

Proparacaine

IUPAC Name

2-(diethylamino)ethyl 3-amino-4-propoxybenzoate

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

InChI

InChI=1S/C16H26N2O3/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3

InChI Key

KCLANYCVBBTKTO-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N

Solubility

49.6 [ug/mL] (The mean of the results at pH 7.4)
Soluble
1.39e+00 g/L

Synonyms

2-(diethylamino)ethyl 3-amino-4-propoxybenzoate, 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate monohydrochloride, AK-Taine, Alcaine, benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester, benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester, monohydrochloride*benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester, monohydrochloride, Chibro-Kerakain, Kéracaine, Kainair, Minims Proxymetacaine Hydrochloride, Ocu-Caine, Ophthaine, Ophthetic, Parcaine, proparacaine, proparacaine HCl, proparacaine hydrochloride, Proparakain-POS, proxymetacaine, proxymetacaine hydrochloride, proxymetacaine monohydrochloride, proxymethacaine

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N

Description

The exact mass of the compound Proparacaine is 294.1943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble1.39e+00 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Hydroxybenzoate Ethers - Propoxycaine - Supplementary Records. It belongs to the ontological category of benzoate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Proparacaine works by reversibly blocking voltage-gated sodium channels on the neuronal membranes of sensory nerves in the eye. These channels are essential for the transmission of pain signals. By preventing sodium from entering the nerve cells, proparacaine disrupts the electrical impulses that carry pain signals to the brain, resulting in temporary anesthesia of the eye [1].

Research Applications

  • Ophthalmic examinations

    Proparacaine is routinely used during ophthalmic examinations like tonometry (measurement of intraocular pressure) and gonioscopy (examination of the drainage angle of the eye) to minimize discomfort for the patient [2].

  • Ocular surgeries

    In research involving ophthalmic surgeries, such as cataract surgery or corneal transplantation, proparacaine is often used as a topical anesthetic to numb the cornea and conjunctiva. It may be used alone or in combination with other anesthetic agents for a more comprehensive numbing effect [3].

  • Animal research

    Proparacaine plays a crucial role in animal research involving the eye. It allows researchers to perform various examinations and procedures on animal models without causing pain or distress. This is particularly important for studying ocular diseases and developing new ophthalmic treatments [4].

While proparacaine is a safe and effective topical anesthetic, it is essential to use it according to recommended protocols and be aware of potential side effects like temporary stinging or burning sensation upon application.

Here are some references for the factual statements in this text:

  • [1] Action and Mechanism of Topical Anesthetics on the Eye )
  • [2] An Analysis of the Use of Proparacaine in Cataract Surgery )
  • [3] Analgesic Efficacy Of Topical Proparacaine Hydrochloride 0.5% In Combination With Intracameral Block With Lignocaine 2% For Cataract Surgery - A Prospective Study World Wide Journals:
  • [4] Anesthesia for Ophthalmic Procedures in Animals )

Proparacaine is a topical anesthetic belonging to the amino ester group, primarily used in ophthalmic applications. It is available as a hydrochloride salt in a 0.5% solution, which is commonly utilized for procedures requiring localized anesthesia of the eye, such as tonometry, gonioscopy, and foreign body removal from the cornea. The chemical structure of proparacaine is represented as 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate, with a molecular formula of C₁₆H₂₆N₂O₃ and a molecular weight of approximately 294.39 g/mol .

Proparacaine's anesthetic effect stems from its interaction with nerve cells in the eye. It reversibly blocks sodium channels on the nerve cell membrane, preventing the transmission of pain signals []. This mechanism allows for temporary numbness in the eye during ophthalmic procedures.

Proparacaine is generally safe when used as directed by an ophthalmologist. However, potential side effects include temporary stinging, burning, or blurring of vision [].

Note:

  • Due to the sensitive nature of ophthalmic medications, this information is for educational purposes only and should not be taken as medical advice.

Proparacaine functions by stabilizing neuronal membranes and inhibiting ionic fluxes essential for action potential initiation and conduction. While the exact mechanism remains partially understood, it is believed to interact with voltage-gated sodium channels, thereby reducing sodium ion permeability across nerve cell membranes. This action prevents the depolarization necessary for generating action potentials, effectively blocking pain signals .

The synthesis of proparacaine involves several steps:

  • Starting Materials: The synthesis begins with 3-amino-4-propoxybenzoic acid.
  • Formation of Ester: This compound undergoes esterification with diethylaminoethanol to form proparacaine.
  • Purification: The product is then purified through recrystallization or chromatography techniques to obtain the desired purity for pharmaceutical use.

This synthetic route allows for the production of proparacaine in a form suitable for ophthalmic applications .

Proparacaine is primarily used in ophthalmology for:

  • Diagnostic Procedures: Numbing the eye before tests such as tonometry and gonioscopy.
  • Surgical Anesthesia: Providing local anesthesia during minor surgical procedures on the eye.
  • Pain Management: Temporarily alleviating pain associated with corneal abrasions when combined with fluorescein dye .

Several compounds share similar properties with proparacaine, particularly other local anesthetics used in ophthalmology. Here’s a comparison highlighting their uniqueness:

Compound NameChemical StructureDuration of ActionUnique Features
ProparacaineC₁₆H₂₆N₂O₃10-20 minutesRapid onset; primarily used in ophthalmology
TetracaineC₂₁H₂₉N₃O₃30-60 minutesLonger duration; used in both topical and spinal anesthesia
LidocaineC₁₄H₂₂N₂O30-90 minutesVersatile; used in various medical fields beyond ophthalmology
BupivacaineC₁₄H₂₂N₂OUp to several hoursLonger-lasting effects; often used in epidural anesthesia

Proparacaine's rapid onset and short duration make it particularly suited for brief diagnostic procedures, distinguishing it from other local anesthetics that may have longer-lasting effects or broader applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

294.19434270 g/mol

Monoisotopic Mass

294.19434270 g/mol

Heavy Atom Count

21

LogP

2.5
2.5

Appearance

Solid powder

Melting Point

182-183.3 °C
182 - 183.3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B4OB0JHI1X

Related CAS

5875-06-9 (mono-hydrochloride)

Drug Indication

Used as a local (ophthalmic) anesthetic.
FDA Label

Pharmacology

Proparacaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses thereby effecting local anesthetic action. More specifically, proparacaine appears to bind or antagonize the function of voltage gated sodium channels.
Proparacaine is a benzoic acid derivative anesthetic agent, with local anesthetic activity. Upon administration, proparacaine stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels. This inhibits the sodium ion influx required for the initiation and conduction of impulses within the neuronal cell, increases the threshold for electrical stimulation and results in a loss of sensation.

MeSH Pharmacological Classification

Anesthetics, Local

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01H - Local anesthetics
S01HA - Local anesthetics
S01HA04 - Proxymetacaine

Mechanism of Action

The exact mechanism whereby proparacaine and other local anesthetics influence the permeability of the cell membrane is unknown; however, several studies indicate that local anesthetics may limit sodium ion permeability through the lipid layer of the nerve cell membrane. Proparacaine may alter epithelial sodium channels through interaction with channel protein residues. This limitation prevents the fundamental change necessary for the generation of the action potential.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Other CAS

499-67-2

Metabolism Metabolites

Plasma

Wikipedia

Proxymetacaine
Cyclohexanecarboxylic_acid

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Hung CH, Liu KS, Shao DZ, Cheng KI, Chen YC, Chen YW. The systemic toxicity of equipotent proxymetacaine, oxybuprocaine, and bupivacaine during continuous intravenous infusion in rats. Anesth Analg. 2010 Jan 1;110(1):238-42. doi: 10.1213/ANE.0b013e3181bf6acf. Epub 2009 Nov 6. PubMed PMID: 19897799.
2: Takkar B, Sharma P, Gaur N, Singh AK, Ramachandran R. Proparacaine-Induced Mydriasis During Strabismus Surgery. Semin Ophthalmol. 2018;33(3):367-370. doi: 10.1080/08820538.2016.1247178. Epub 2016 Dec 14. PubMed PMID: 27960641.
3: Segarra S, Papasouliotis K, Helps C. The in vitro effects of proxymetacaine, fluorescein, and fusidic acid on real-time PCR assays used for the diagnosis of Feline herpesvirus 1 and Chlamydophila felis infections. Vet Ophthalmol. 2011 Sep;14 Suppl 1:5-8. doi: 10.1111/j.1463-5224.2011.00929.x. PubMed PMID: 21923818.
4: Chen YW, Chiu CC, Kan CD, Wang JJ, Hung CH. The Addition of Epinephrine to Proxymetacaine or Oxybuprocaine Solution Increases the Depth and Duration of Cutaneous Analgesia in Rats. Reg Anesth Pain Med. 2016 Sep-Oct;41(5):601-6. doi: 10.1097/AAP.0000000000000446. PubMed PMID: 27483414.
5: Chou AK, Chiu CC, Wang JJ, Chen YW, Hung CH. Serotonin enhances oxybuprocaine- and proxymetacaine-induced cutaneous analgesia in rats. Eur J Pharmacol. 2019 Mar 5;846:73-78. doi: 10.1016/j.ejphar.2019.01.009. Epub 2019 Jan 11. PubMed PMID: 30639797.
6: Murphy PJ, Ntola AM. Prolonged corneal anaesthesia by proxymetacaine hydrochloride detected by a thermal cooling stimulus. Cont Lens Anterior Eye. 2009 Apr;32(2):84-7; quiz 99-100. doi: 10.1016/j.clae.2008.12.006. Epub 2009 Jan 31. PubMed PMID: 19181566.
7: Hung CH, Wang JJ, Chen YC, Chu CC, Chen YW. Intrathecal oxybuprocaine and proxymetacaine produced potent and long-lasting spinal anesthesia in rats. Neurosci Lett. 2009 May 1;454(3):249-53. doi: 10.1016/j.neulet.2009.03.018. Epub 2009 Mar 11. PubMed PMID: 19429093.
8: Chen YW, Chiu CC, Lin HT, Wang JJ, Hung CH. Adding Dopamine to Proxymetacaine or Oxybuprocaine Solutions Potentiates and Prolongs the Cutaneous Antinociception in Rats. Anesth Analg. 2018 May;126(5):1721-1728. doi: 10.1213/ANE.0000000000002635. PubMed PMID: 29381510.
9: Shafi T, Koay P. Randomised prospective masked study comparing patient comfort following the instillation of topical proxymetacaine and amethocaine. Br J Ophthalmol. 1998 Nov;82(11):1285-7. PubMed PMID: 9924334; PubMed Central PMCID: PMC1722420.
10: Gill FR, Murphy PJ, Purslow C. Topical anaesthetic use prior to rigid gas permeable contact lens fitting. Cont Lens Anterior Eye. 2017 Dec;40(6):424-431. doi: 10.1016/j.clae.2017.07.005. Epub 2017 Aug 12. PubMed PMID: 28811096.
11: Sujuan JL, Handa S, Perera C, Chia A. The psychological impact of eyedrops administration in children. J AAPOS. 2015 Aug;19(4):338-43. doi: 10.1016/j.jaapos.2015.05.010. PubMed PMID: 26296784.
12: Venturi F, Blocker T, Dees DD, Madsen R, Brinkis J. Corneal anesthetic effect and ocular tolerance of 3.5% lidocaine gel in comparison with 0.5% aqueous proparacaine and 0.5% viscous tetracaine in normal canines. Vet Ophthalmol. 2017 Sep;20(5):405-410. doi: 10.1111/vop.12440. Epub 2016 Dec 15. PubMed PMID: 27981712.
13: Hamilton R, Claoué C. Topical anesthesia: Proxymetacaine versus Amethocaine for clear corneal phacoemulsification. J Cataract Refract Surg. 1998 Oct;24(10):1382-4. PubMed PMID: 9795856.
14: Willshire C, Buckley RJ, Bron AJ. Central Connections of the Lacrimal Functional Unit. Cornea. 2017 Aug;36(8):898-907. doi: 10.1097/ICO.0000000000001250. PubMed PMID: 28628505.
15: Lawrenson JG, Edgar DF, Gudgeon AC, Burns JM, Geraint M, Barnard NA. A comparison of the efficacy and duration of action of topically applied proxymetacaine using a novel ophthalmic delivery system versus eye drops in healthy young volunteers. Br J Ophthalmol. 1993 Nov;77(11):713-5. PubMed PMID: 8280685; PubMed Central PMCID: PMC504630.
16: Zhang J, Yang M, Zhou M, He L, Chen N, Zakrzewska JM. Non-antiepileptic drugs for trigeminal neuralgia. Cochrane Database Syst Rev. 2013 Dec 3;(12):CD004029. doi: 10.1002/14651858.CD004029.pub4. Review. PubMed PMID: 24297506.
17: Swaminathan A, Otterness K, Milne K, Rezaie S. The Safety of Topical Anesthetics in the Treatment of Corneal Abrasions: A Review. J Emerg Med. 2015 Nov;49(5):810-5. doi: 10.1016/j.jemermed.2015.06.069. Epub 2015 Aug 15. Review. PubMed PMID: 26281814.
18: Mannan R, Pruthi A, Khanduja S. Comparison of surgeon comfort assessment during phacoemulsification using bilateral topical anesthesia versus ipsilateral topical anesthesia: a randomized controlled study. Int Ophthalmol. 2018 Jun;38(3):1235-1242. doi: 10.1007/s10792-017-0587-2. Epub 2017 Jun 14. PubMed PMID: 28616796.
19: Oriá AP, Rebouças MF, Martins Filho E, Dórea Neto FA, Raposo AC, Sebbag L. Photography-based method for assessing fluorescein clearance test in dogs. BMC Vet Res. 2018 Sep 3;14(1):269. doi: 10.1186/s12917-018-1593-y. Erratum in: BMC Vet Res. 2018 Oct 8;14(1):305. PubMed PMID: 30176905; PubMed Central PMCID: PMC6122704.
20: Andrade GC, Carvalho AC. Comparison of 3 different anesthetic approaches for intravitreal injections: a prospective randomized trial. Arq Bras Oftalmol. 2015 Jan-Feb;78(1):27-31. doi: 10.5935/0004-2749.20150008. PubMed PMID: 25714534.

Explore Compound Types